molecular formula C12H9F3N2O B1304862 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 71422-81-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1304862
CAS No.: 71422-81-6
M. Wt: 254.21 g/mol
InChI Key: LKVNUMLULPTKAU-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound with the molecular formula C12H9F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety through an ether linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields .

Safety and Hazards

The compound is labeled with the GHS06 and GHS07 pictograms, indicating that it is hazardous . The hazard statements associated with this compound are H300 and H319 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

While specific future directions for “4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline” are not mentioned in the retrieved sources, trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridines, including “this compound”, will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to its combination of a trifluoromethyl group and aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNUMLULPTKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382435
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-81-6
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71422-81-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.2 g (0.2 mole) of potassium hydroxide in 15 ml of water are added dropwise under nitrogen atmosphere to 22 g (0.2 mole) of 4-aminophenol in 100 ml of diemthylsulfoxide. 36 g (0.2 mole) of 2-chloro-5-(trifluoromethyl)pyridine in 30 ml of dimethylsulfoxide are added dropwise at 25° C. The reaction mixture is stirred for 3 hours at room temperature, then poured into ice-water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate and concentrated by evaporation. The residue is dissolved in ether and the ether solution is extracted with 1 N hydrochloric acid. The acid phase is made alkaline with concentrated NaOH solution and extracted with ether. The ether phase is dried over sodium sulfate and concentrated by evaporation, affording 4-(5-trifluoromethylpyridin-2-yl-oxy)aniline as a brown oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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